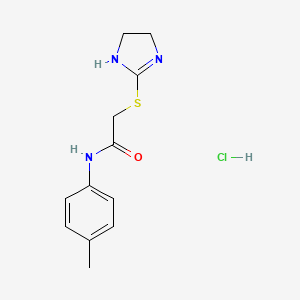
5-Bromo-6-(trifluorométhoxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-6-(trifluoromethoxy)pyridin-2-amine” is a chemical compound with the CAS Number: 1361770-72-0 . It has a molecular weight of 257.01 . It is an oil in its physical form .
Synthesis Analysis
The synthesis of “5-Bromo-6-(trifluoromethoxy)pyridin-2-amine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The compound is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
Molecular Structure Analysis
The InChI code for “5-Bromo-6-(trifluoromethoxy)pyridin-2-amine” is 1S/C6H4BrF3N2O/c7-3-1-2-4 (11)12-5 (3)13-6 (8,9)10/h1-2H, (H2,11,12) .
Chemical Reactions Analysis
The compound has been used in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This process converts different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.01 . It is an oil in its physical form and is stored at 4 degrees Celsius .
Applications De Recherche Scientifique
Agrochimie et protection des cultures
5-Bromo-6-(trifluorométhoxy)pyridin-2-amine: (appelé TFMP) et ses dérivés jouent un rôle crucial dans la protection des cultures contre les ravageurs. La combinaison unique de l'atome de fluor et du motif pyridine contribue à leur activité biologique. Notamment, fluazifop-butyl, le premier dérivé TFMP introduit sur le marché agrochimique, a ouvert la voie à plus de 20 nouveaux agrochimiques contenant du TFMP avec des noms communs ISO. Ces composés améliorent le rendement et la qualité des cultures en combattant efficacement les ravageurs .
Produits pharmaceutiques
Plusieurs dérivés TFMP ont marqué l'industrie pharmaceutique. Cinq produits pharmaceutiques contenant le motif TFMP ont reçu l'autorisation de mise sur le marché, et d'autres candidats sont en cours d'essais cliniques. Les propriétés physicochimiques du fluor et de l'échafaudage pyridine contribuent à leur potentiel thérapeutique. Attendez-vous à de nouvelles découvertes alors que les chercheurs explorent de nouvelles applications du TFMP dans le développement de médicaments .
Synthèse atroposélective
L'hétérocycle densément fonctionnalisé 6-bromo-N,N-bis(4-méthoxybenzyl)-4-méthyl-5-(trifluorométhyl)pyridin-2-amine sert d'intermédiaire clé dans la synthèse atroposélective de l'inhibiteur covalent puissant de KRAS G12C divarasib (GDC-6036). La structure unique de ce composé permet un contrôle précis de la chiralité, ce qui le rend précieux dans la découverte de médicaments .
Unités chélatantes en chimie de coordination
N,N-bis(5-(trifluorométhyl)pyridin-2-yl)quinolin-6-amine: est un exemple d'unité chélatante. Elle forme des complexes de coordination avec les métaux de transition, contribuant à la catalyse, à la reconnaissance moléculaire et à la science des matériaux. Les chercheurs explorent ses applications dans divers domaines, notamment les matériaux luminescents et les réactions catalytiques .
Matériaux fonctionnels et électronique organique
Bien que non étudié explicitement pour ce composé, la nature électro-attractice du groupe trifluorométhyle suggère des applications potentielles dans l'électronique organique. Les chercheurs étudient son utilisation dans les semi-conducteurs organiques, les diodes électroluminescentes (LED) et les dispositifs photovoltaïques. Le noyau pyridine peut également contribuer aux propriétés de transport de charge .
Chimie médicinale et conception de médicaments
Compte tenu de sa combinaison unique de groupes fonctionnels, This compound pourrait servir d'échafaudage pour la conception de nouveaux médicaments. Les chimistes médicinaux pourraient explorer des modifications pour améliorer l'affinité de liaison, la sélectivité et la pharmacocinétique. Des études computationnelles et des analyses de la relation structure-activité (SAR) pourraient guider les efforts de développement de médicaments .
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives, including “5-Bromo-6-(trifluoromethoxy)pyridin-2-amine”, have many applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used in the synthesis of potent inhibitors like divarasib (gdc-6036), a kras g12c covalent inhibitor .
Mode of Action
Compounds with similar structures have been used in pd-catalyzed amination reactions . In these reactions, the compound could potentially act as a ligand, facilitating the transfer of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its potential role in the synthesis of kras g12c inhibitors , it might indirectly influence the RAS/MAPK pathway, which is critical in cell proliferation and survival.
Pharmacokinetics
The trifluoromethyl group in the compound is known to influence the lipophilicity and thus the bioavailability of the compound .
Result of Action
If it’s involved in the synthesis of kras g12c inhibitors, it could potentially contribute to the inhibition of the kras protein, thereby affecting cell proliferation .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Propriétés
IUPAC Name |
5-bromo-6-(trifluoromethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-3-1-2-4(11)12-5(3)13-6(8,9)10/h1-2H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBVIIHJCPSWEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)OC(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1361770-72-0 |
Source


|
| Record name | 5-bromo-6-(trifluoromethoxy)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(benzo[d]thiazol-5-yl)ethanethioamide](/img/structure/B2356357.png)
![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2356359.png)
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)
![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2356363.png)
![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2356366.png)
![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)



